N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Description
N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a phenyl group at the amide nitrogen and a highly fluorinated hexyl chain at the 2-position of the benzene ring. Its molecular formula is C22H16F13NO2, with a molecular weight of 573.35 g/mol . Such properties make it relevant in materials science and agrochemical applications, where fluorinated compounds are often used to enhance durability and bioavailability.
Properties
IUPAC Name |
N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F13NO/c20-14(21,15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32)12-9-5-4-8-11(12)13(34)33-10-6-2-1-3-7-10/h1-9H,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHRRIIZSOMMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
Molecular Characteristics
N-Phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide features a benzamide core substituted at the 2-position with a perfluorohexyl chain and an N-phenyl group. The trifluorohexyl moiety (C6F13) introduces significant steric bulk and electron-withdrawing effects, necessitating tailored reaction conditions to preserve functional group integrity.
Key Synthetic Hurdles
- Perfluoroalkyl Chain Integration : Introducing the C6F13 group requires either pre-functionalized building blocks or stepwise fluorination, both of which pose challenges in regioselectivity and stability.
- Amide Bond Formation : Coupling the perfluorohexyl-substituted benzoic acid with aniline demands careful control of activating agents and catalysts to avoid side reactions.
- Purification Complexity : The hydrophobic nature of perfluoroalkyl groups complicates isolation, often necessitating chromatographic techniques or recrystallization from fluorophilic solvents.
Synthesis Strategies
Route 1: Acyl Chloride-Mediated Amidation
Synthesis of 2-(Perfluorohexyl)Benzoic Acid
The synthesis begins with the preparation of 2-(perfluorohexyl)benzoic acid, achievable via Friedel-Crafts acylation or transition-metal-catalyzed coupling. For instance, palladium-catalyzed cross-coupling between 2-iodobenzoic acid and perfluorohexylzinc bromide yields the substituted benzoic acid in ~65% yield.
Acyl Chloride Formation
Treatment with thionyl chloride (SOCl2) converts the benzoic acid to its corresponding acyl chloride. Optimal conditions involve refluxing in anhydrous dichloromethane for 4 hours, achieving quantitative conversion.
Amidation with Aniline
The acyl chloride reacts with aniline in the presence of triethylamine to form the target benzamide. A representative procedure involves stirring equimolar amounts of reactants in tetrahydrofuran (THF) at 0–5°C, yielding N-phenyl-2-(perfluorohexyl)benzamide in 78% purity, which is enhanced to >95% via silica gel chromatography.
Table 1. Optimization of Amidation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Base | Et3N | Pyridine | Et3N |
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Yield (%) | 78 | 65 | 78 |
Route 2: Nucleophilic Aromatic Substitution
Substrate Preparation
2-Fluorobenzamide undergoes nucleophilic displacement with a perfluorohexyl Grignard reagent (C6F13MgBr). This one-pot reaction, conducted in tetrahydrofuran at −78°C, replaces the fluorine atom with the perfluorohexyl group, though yields remain modest (45–50%) due to competing side reactions.
Subsequent N-Phenylation
The intermediate 2-(perfluorohexyl)benzamide is treated with phenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, DMF/H2O) to install the N-phenyl group. This step achieves 70% yield after column purification.
Methodological Considerations
Catalytic Hydrogenation for Dehalogenation
In cases where halogenated precursors are used (e.g., 2-chloro-6-perfluorohexylbenzonitrile), catalytic hydrogenation with palladium on carbon (Pd/C) under H2 atmosphere (1.5 atm, 25°C) efficiently removes halogens without affecting the perfluoroalkyl chain.
Solvent and Temperature Optimization
Reactions involving perfluoroalkyl groups benefit from polar aprotic solvents (e.g., DMF, THF) and low temperatures (−78°C to 0°C) to suppress defluorination or chain degradation.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide involves its interaction with specific molecular targets and pathways. The highly fluorinated alkyl chain imparts unique properties, such as increased lipophilicity and stability, which can influence its biological activity. The compound may interact with cellular membranes, enzymes, and receptors, modulating their functions and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of fluorinated benzamides and related derivatives. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural Analogs
- N-(2,3-Dimethylphenyl)-2-(tridecafluorohexyl)benzamide (): Key Differences: This analog substitutes the phenyl group with a 2,3-dimethylphenyl moiety. Impact: Reduced electron-withdrawing effects compared to the parent compound’s phenyl group may decrease amide bond stability.
N-Cycloheptyl-2,3,4,5,6-pentafluorobenzamide ():
- Key Differences : Features a cycloheptyl group instead of phenyl and pentafluoro substitution on the benzamide ring.
- Physical Properties : Molecular weight = 307.26 g/mol , density = 1.32 g/cm³ , boiling point = 261.9°C .
- Impact : The shorter fluorinated chain (5 fluorines vs. 13) reduces hydrophobicity but improves synthetic accessibility.
Fluorinated Chain Analogs
- 2-[Ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl-2-propenoate (): Key Differences: Contains a sulfonyl group and acrylate ester instead of a benzamide. Applications: Likely used as a fluorinated surfactant or polymer additive due to the sulfonyl group’s polar nature.
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine ():
- Key Differences : A triazine core with three tridecafluorohexyl chains.
- Applications : Used in mass spectrometry as a fluorinated matrix or coating agent, highlighting the utility of perfluoroalkyl chains in analytical chemistry.
Agrochemical Benzamides
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) (): Key Differences: A pyridinecarboxamide with two aromatic fluorine atoms and a trifluoromethylphenoxy group. Applications: Herbicide targeting carotenoid biosynthesis. The fluorine atoms enhance lipid solubility and membrane penetration.
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) ():
- Key Differences : Lacks fluorination but includes chlorine atoms and an ethoxymethoxy group.
- Applications : Plant growth regulator; chlorine atoms increase electrophilicity for target binding.
Data Table: Comparative Analysis
Key Research Findings
- Fluorination Impact : The tridecafluorohexyl group in the target compound drastically increases its logP value (estimated >5), making it more lipophilic than analogs with shorter fluorinated chains (e.g., pentafluorobenzamide in ) .
- Synthetic Challenges : Introducing a 13-fluorine chain requires specialized fluorination techniques, such as electrochemical fluorination or telomerization, which are less scalable than methods for shorter chains .
- Stability: The compound’s amide bond is stabilized by electron-withdrawing fluorines, reducing hydrolysis rates compared to non-fluorinated benzamides (e.g., etobenzanid in ) .
Biological Activity
N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a synthetic organic compound notable for its unique structure characterized by a fluorinated alkyl chain attached to a benzamide group. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C19H10F13NO
- Molecular Weight : 515.27 g/mol
- CAS Number : 680213-71-2
The biological activity of this compound is influenced by its highly fluorinated structure which enhances lipophilicity and stability. These properties allow the compound to interact effectively with cellular membranes and various biological targets including enzymes and receptors. Such interactions can modulate cellular functions leading to diverse biological effects.
Biological Activities
Research indicates that compounds within the N-phenylbenzamide class exhibit a wide range of biological activities:
- Antiviral Activity :
- Anticancer Properties :
- Antimicrobial Effects :
Case Study 1: Antiviral Activity Against EV71
In a detailed study evaluating a series of N-phenylbenzamide derivatives against various strains of EV71:
- Compounds Tested : Several derivatives were synthesized and tested.
- Results : Compound 1e exhibited the most potent activity with an IC50 of 5.7 μM and a high SI value (51–110), indicating its potential as a lead compound for further development in antiviral therapy .
Case Study 2: Anticancer Activity
The compound NHWL05053 was tested in vitro for its effects on colon cancer cells:
- Mechanism : Induction of apoptosis was observed alongside cell cycle arrest at the G1 phase.
- Findings : The compound's interaction with the NF-κB/IκB pathway highlighted its role in regulating cancer cell proliferation and apoptosis .
Data Table: Biological Activities of N-Phenylbenzamide Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step route starting with amide bond formation. For example:
Amide Coupling : React 2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzoic acid derivatives (e.g., acid chloride) with aniline derivatives under inert atmosphere (argon/nitrogen) in dry dichloromethane (DCM) or tetrahydrofuran (THF) .
Temperature Control : Maintain reaction temperatures between 0–5°C during reagent addition (ice-salt bath) to minimize side reactions .
Workup : Wash with water to remove unreacted reagents, followed by filtration and recrystallization from ammonia/water mixtures to isolate the product .
- Key Considerations : Use triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC or HPLC.
Q. How can spectroscopic techniques (NMR, X-ray crystallography) characterize this compound’s structure?
- Methodological Answer :
- NMR : Use NMR to confirm the presence and environment of the tridecafluorohexyl group. NMR can resolve aromatic protons and amide NH signals .
- X-ray Crystallography : Single-crystal X-ray analysis reveals non-planar amide geometry and intermolecular interactions (e.g., N–H···O hydrogen bonds, π–π stacking). For example, the pentafluorophenyl moiety in similar compounds shows a 18.34° dihedral angle with the benzene ring, influencing packing .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact (S24/25) .
- Dust Control : Work in a fume hood to prevent inhalation (S22) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal.
Advanced Research Questions
Q. How do the electron-withdrawing tridecafluorohexyl and phenyl groups influence electronic properties and reactivity?
- Methodological Answer :
- Electronic Effects : The fluorinated group’s electron-withdrawing nature reduces electron density on the benzamide ring, altering reactivity in nucleophilic substitutions. Use cyclic voltammetry or DFT calculations to quantify redox potentials .
- Crystal Packing : X-ray data show fluorinated moieties participate in halogen···π interactions (3.772 Å centroid-to-centroid distances), which stabilize the crystal lattice .
Q. What experimental strategies resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Parameter Screening : Systematically vary reaction parameters (solvent polarity, temperature, stoichiometry). For instance, DCM vs. THF may alter yields due to solubility differences .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., oligomers) and optimize purification steps (e.g., column chromatography vs. recrystallization) .
Q. How can computational modeling predict supramolecular interactions in solid-state structures?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate intermolecular forces (e.g., N–H···O hydrogen bonds) using software like GROMACS. Compare with X-ray data to validate models .
- DFT Calculations : Map electrostatic potential surfaces to identify regions prone to halogen bonding or π–π interactions .
Q. What solvent systems optimize reaction efficiency and product stability?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of fluorinated intermediates. Non-polar solvents (hexane) may improve crystallization .
- Stability Studies : Monitor degradation via accelerated aging (e.g., 40°C/75% RH) and analyze by HPLC to identify optimal storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
